Fmoc-N-(allyl)-glycine

Descripción general

Descripción

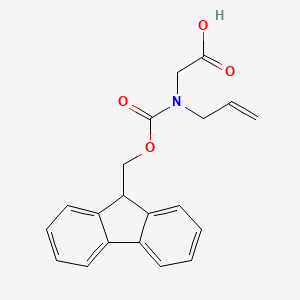

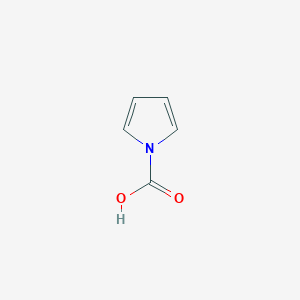

“Fmoc-N-(allyl)-glycine” is a compound that involves the fluorenylmethyloxycarbonyl (Fmoc) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . A comparison of three strategies for Fmoc removal using microwave-assisted peptide synthesis showed that the use of 4-methylpiperidine (4MP) or piperazine (PZ) is comparable in terms of efficiency with the use of piperidine (PP) .Molecular Structure Analysis

The molecular structure of “this compound” involves the Fmoc group, which is a fluorenyl group that is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder . It should be stored at 0 - 8 C .Aplicaciones Científicas De Investigación

Synthesis of Peptide Nucleic Acid Monomers

Fmoc-N-(allyl)-glycine, among other derivatives, has been used in the synthesis of peptide nucleic acid (PNA) monomers. These monomers possess bis-N-Boc-protected nucleobase moieties, which upon ester hydrolysis, couple with N-[2-(Fmoc)aminoethyl]glycine allyl ester. This synthesis approach is a viable alternative to the more widely used Fmoc/Bhoc-protected peptide nucleic acid monomers, demonstrating its utility in the solid-phase peptide synthesis of mixed sequence PNA oligomers (Wojciechowski & Hudson, 2008).

Carbohydrate-Based Antitumor Vaccines

The compound has been applied in the synthesis of biologically relevant glycosyl amino acids, particularly in the context of developing carbohydrate-based antitumor vaccines. It involves a cross-metathesis reaction with Fmoc-l-allylglycine benzyl ester, followed by catalytic hydrogenation. This method was also used to afford a hexasaccharide glycosyl amino acid incorporated into a polyvalent antitumor vaccine, highlighting its role in cancer research (Biswas, Coltart, & Danishefsky, 2002).

Solid-Phase Peptide Synthesis

Research has shown that this compound and its derivatives are crucial in the preparation of side chain length variants of amino acids like glutamic acid. These derivatives are suitably protected for direct use in Fmoc solid-phase peptide synthesis, demonstrating versatility in synthesizing test sequences and various peptide modifications (Ryan, Zhang, & Kennan, 2005).

Glycopeptide Synthesis

This compound is also utilized in the synthesis of glycopeptides, employing a three-dimensional orthogonal solid-phase strategy with selective allyl removal. This method allows for direct coupling of glycosylamines to the carboxyl function while the peptide is still attached to the resin, facilitating the preparation of complex glycopeptide structures (Kates, Torre, Eritja, & Albericio, 1994).

Mecanismo De Acción

Target of Action

Fmoc-N-(allyl)-glycine is a derivative of the amino acid glycine, with the Fmoc (9-Fluorenylmethoxycarbonyl) group serving as a protective group . The primary targets of this compound are the amino groups in peptide chains during peptide synthesis . The Fmoc group protects these amino groups from unwanted reactions, allowing for controlled peptide bond formation .

Mode of Action

The Fmoc group in this compound acts as a protective group during peptide synthesis . It is stable under basic conditions, allowing the amino group to participate in peptide bond formation without interference . Once the desired peptide bond is formed, the Fmoc group can be removed under mildly acidic conditions, freeing the amino group for further reactions .

Biochemical Pathways

This compound is primarily used in the biochemical pathway of peptide synthesis . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This plays a crucial role in solid-phase peptide synthesis, a common method for producing peptides in the lab .

Pharmacokinetics

It’s worth noting that the Fmoc group is stable under a variety of conditions, contributing to the overall stability of the compound .

Result of Action

The primary result of this compound’s action is the formation of peptide bonds in a controlled and selective manner . By protecting amino groups during peptide synthesis, it allows for the creation of complex peptides with a high degree of precision .

Action Environment

The action of this compound is influenced by the pH of its environment . It is stable under basic conditions, which allows the amino group to participate in peptide bond formation . Under mildly acidic conditions, the fmoc group can be removed, freeing the amino group for further reactions . Temperature and solvent can also affect the stability and reactivity of the Fmoc group .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Fmoc-N-(allyl)-glycine, like other Fmoc-modified amino acids, possesses eminent self-assembly features These properties allow it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which is a crucial step in peptide bond formation This process involves binding interactions with biomolecules and can lead to changes in gene expression

Metabolic Pathways

Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in this process

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18H,1,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQGCMKCQZFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442903 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222725-35-1 | |

| Record name | Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)

![3-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-3-methylbutan-1-one](/img/structure/B3049788.png)

![1-Oxa-4-azaspiro[5.6]dodecane](/img/structure/B3049793.png)